An In-Depth Technical Guide to 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
An In-Depth Technical Guide to 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, identified by the CAS number 1254366-15-8 , is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1][2][3] Its quinoline core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs and biologically active molecules. The strategic placement of a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and a trifluoromethoxy group at the 7-position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.
The 2-chloro substituent serves as a versatile synthetic handle, amenable to a wide array of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic profile of the resulting derivatives. The 3-carbaldehyde group is a key pharmacophore and a reactive center for the construction of more complex molecular architectures through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.
Furthermore, the 7-trifluoromethoxy group significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The trifluoromethoxy moiety is a well-established bioisostere for other functional groups and is known to enhance membrane permeability and oral bioavailability, critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important building block, with a focus on its practical utility in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key molecular identifiers and properties.
| Property | Value | Source |
| CAS Number | 1254366-15-8 | [1][2][3] |
| Molecular Formula | C₁₁H₅ClF₃NO₂ | [2] |
| Molecular Weight | 275.61 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |
Synthesis and Mechanism: The Vilsmeier-Haack Approach
The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This powerful one-pot reaction allows for the simultaneous formylation and cyclization of an appropriately substituted acetanilide to construct the quinoline ring system.
The logical starting material for the synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is N-(3-(trifluoromethoxy)phenyl)acetamide (CAS Number: 1956-85-0).[6] This precursor contains the necessary trifluoromethoxy-substituted aniline moiety that will ultimately form the benzene ring of the quinoline core.
The Vilsmeier-Haack reagent, a chloromethyleniminium salt, is typically generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reagent then acts as the electrophile in the subsequent cyclization reaction.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction for the formation of 2-chloroquinoline-3-carbaldehydes is a well-established cascade of electrophilic aromatic substitution and cyclization steps. The key stages are outlined below:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
Electrophilic Attack: The electron-rich aromatic ring of N-(3-(trifluoromethoxy)phenyl)acetamide attacks the Vilsmeier reagent.
-
Cyclization: Subsequent intramolecular cyclization is facilitated by the acetamido group.
-
Aromatization and Formylation: A series of elimination and rearrangement steps lead to the formation of the aromatic quinoline ring system with the concomitant introduction of the formyl group at the 3-position and the chlorine atom at the 2-position.
-
Hydrolysis: The reaction is quenched with water or a mild base to hydrolyze any remaining iminium intermediates and yield the final aldehyde product.
The following diagram illustrates the proposed synthetic workflow:
Caption: Synthetic workflow for 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde.
Exemplary Experimental Protocol
Materials:
-
N-(3-(trifluoromethoxy)phenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add freshly distilled POCl₃ (7 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, add N-(3-(trifluoromethoxy)phenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde.
Self-Validation: The purity of the synthesized compound should be assessed by TLC, melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectral data should be consistent with the proposed structure.
Reactivity and Synthetic Applications in Drug Discovery
The chemical architecture of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde provides two primary points for synthetic elaboration, making it a versatile scaffold for the generation of compound libraries for high-throughput screening.
Reactions at the 2-Position (C-Cl Bond)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents, including:
-
Amines: Reaction with primary or secondary amines can introduce diverse side chains, which are often crucial for modulating solubility, cell permeability, and target engagement.
-
Alcohols and Phenols: Alkoxy and aryloxy ethers can be formed, which can influence the compound's metabolic stability and lipophilicity.
-
Thiols: Thioethers can be synthesized, which can act as hydrogen bond acceptors or participate in other non-covalent interactions.
Reactions at the 3-Position (Aldehyde Group)
The aldehyde functionality is a versatile precursor for numerous chemical transformations:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or other nucleophiles can be used to construct more complex heterocyclic systems.[4]
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid provides a handle for amide bond formation or other derivatizations.
-
Reduction: Reduction to the corresponding alcohol can be a key step in the synthesis of certain target molecules.
-
Wittig Reaction: The Wittig reaction can be employed to introduce carbon-carbon double bonds.
The following diagram illustrates the key reactive sites and potential synthetic transformations:
Caption: Key reactive sites and synthetic applications.
The diverse array of potential derivatives makes this scaffold highly attractive for targeting a wide range of biological pathways. Quinoline-based compounds have shown promise as anticancer, antimalarial, anti-inflammatory, and antiviral agents.[4] The specific combination of substituents in 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde suggests its potential as a precursor for inhibitors of protein kinases and other enzymes implicated in disease.
Conclusion and Future Perspectives
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the orthogonal reactivity of its chloro and carbaldehyde functionalities, provides a robust platform for the generation of diverse chemical libraries. The presence of the trifluoromethoxy group offers advantageous physicochemical properties that are highly sought after in modern drug discovery. As the demand for new and effective therapeutic agents continues to grow, the strategic application of well-designed scaffolds like 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted and hold significant promise for future drug discovery endeavors.
References
-
LookChem. Cas 1956-85-0, N1-[3-(Trifluoromethoxy)phenyl]acetamide. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
-
International Journal of Applied Pharmaceutics. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. [Link]
-
AccelaChem. Product Category. [Link]
-
Journal of Materials and Electronic Devices. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]
-
The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]
-
AccelaChemBio. 1340518-19-5,2-Amino-6-bromo-3-chlorobenzoic Acid. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Organic Chemistry Portal. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. [Link]
-
ResearchGate. Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier –Haack reagents for effective formylation and acylation of Indoles. [Link]
-
ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]
Sources
- 1. Quinoline-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde | 1254366-15-8 [chemicalbook.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. Cas 1956-85-0,N1-[3-(Trifluoromethoxy)phenyl]acetamide | lookchem [lookchem.com]
- 7. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones [organic-chemistry.org]
- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
